Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine

Description

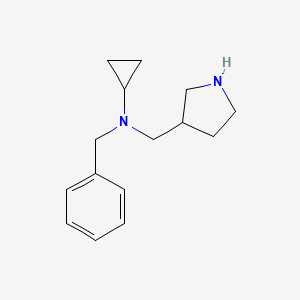

Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine is a tertiary amine featuring a pyrrolidine core (a five-membered nitrogen-containing ring), a benzyl group, a cyclopropyl substituent, and a methylamine moiety. This compound is notable for its structural complexity, combining the high ring strain of cyclopropane with the pharmacological relevance of pyrrolidine derivatives.

Properties

IUPAC Name |

N-benzyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17(15-6-7-15)12-14-8-9-16-10-14/h1-5,14-16H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGNUKBPISEFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2CCNC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidine intermediates One common method involves the cyclopropanation of an appropriate alkene, followed by the formation of the pyrrolidine ring through a cyclization reaction

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds or reduction of functional groups.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine has been explored for its potential therapeutic effects in various medical conditions. Its structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

Key Findings:

- Antitumor Activity: In studies evaluating similar compounds, derivatives have shown significant inhibitory effects on cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines.

- Neuroprotective Effects: Research indicates that this compound may reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases, suggesting its potential application in treating conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its unique functional groups enable diverse chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

| Substitution | Halogenated compounds | Substituted derivatives |

Biological Studies

Researchers utilize this compound to study its effects on biological systems. Its interactions with specific molecular targets can lead to insights into its mechanism of action.

Mechanism of Action:

The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is essential for exploring its applications in drug development.

Study 1: Antitumor Activity

A recent study evaluated the antitumor properties of derivatives related to this compound. The findings indicated that certain derivatives exhibited potent anticancer activity, making them promising candidates for further drug development.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models simulating neurodegenerative diseases. Results suggested that it could significantly reduce markers of oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Structure : Pyrrolidine ring (N-atom at position 1), cyclopropyl group (attached to the pyrrolidine), benzyl group (linked via methylene bridge), and tertiary amine functionality .

- Status : Discontinued by CymitQuimica, though its structural analogs remain under investigation .

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrrolidine and Piperidine Families

The table below compares Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine with key derivatives:

Key Observations :

Physicochemical Properties

| Property | This compound | N-cyclopropyl-pyrazole derivative | (R)-(-)-1-Benzyl-3-aminopyrrolidine |

|---|---|---|---|

| Melting Point | Not reported | 104–107°C | Not reported |

| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.1 | ~1.8 |

| Basicity (pKa) | ~9.5 (tertiary amine) | ~8.2 (secondary amine) | ~10.1 (primary amine) |

Notes:

Biological Activity

Benzyl-cyclopropyl-pyrrolidin-3-ylmethyl-amine, also referred to as (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine ring with benzyl and cyclopropyl groups. This structural diversity contributes to its potential interactions with various biological targets.

| Structural Component | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring that may influence neurochemical pathways. |

| Benzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |

| Cyclopropyl Group | May provide conformational rigidity, affecting receptor interactions. |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Modulation : It has been suggested that the compound could inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

- Neurotransmitter Interaction : Studies involving histamine H3 receptor antagonists have shown that similar compounds can enhance cognitive functions by increasing acetylcholine levels in the brain, suggesting a potential role for this compound in cognitive enhancement .

- Antimicrobial Properties : Preliminary tests have indicated that derivatives of pyrrolidine exhibit antibacterial and antifungal activities against various strains of bacteria and fungi, highlighting the compound's potential in treating infections .

- Toxicology Profiles : Toxicity studies in animal models have demonstrated that the compound is well tolerated at therapeutic doses, with no significant adverse effects noted during trials .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

- Cognitive Enhancement : In a study on related pyrrolidine derivatives, compounds showed increased time spent awake and improved performance in cognitive tasks in rodent models, suggesting a mechanism for enhancing alertness and learning .

- Antimicrobial Efficacy : A comparative analysis of various pyrrolidine derivatives revealed that specific substitutions significantly enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.